

## J-1149 binding affinity and kinetics

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Compound of Interest		
Compound Name:	J-1149	
Cat. No.:	B12362954	Get Quote

An in-depth analysis of the provided request for a technical guide on "**J-1149**" reveals a significant challenge: the compound "**J-1149**" does not appear to be a recognized or publicly documented chemical entity in scientific literature based on initial broad searches. This suggests a potential typographical error in the query or reference to an internal, non-public compound identifier.

A search for "**J-1149**" did not yield specific binding affinity or kinetic data. However, related searches surfaced several possibilities that may align with the user's intent:

- GSK221149A: A potent and selective oxytocin antagonist.[1] It is plausible that "**J-1149**" is a misnomer for this compound.
- Inserm U1149: This is a research unit of the French National Institute of Health and Medical Research (Inserm). It is possible the user is interested in a compound originating from this specific unit.[2]
- JWH Series Compounds: The "J" prefix is characteristic of the JWH series of synthetic cannabinoids, such as JWH-018 and JWH-073.[3] These compounds have been studied for their binding affinity to cannabinoid receptors.[3]

Without a definitive identification of "**J-1149**," it is impossible to provide an accurate and indepth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating specific signaling pathway diagrams are entirely dependent on the specific molecular entity and its biological target.



To proceed, clarification on the precise identity of the compound of interest is required. Should the user confirm one of the alternatives listed above, or provide a corrected identifier, a comprehensive technical guide can be developed. The following sections outline the structure and type of information that would be included once the target compound is clarified.

## **Binding Affinity and Kinetics**

This section would present a comprehensive summary of the binding characteristics of the specified compound to its target receptor(s).

#### **Quantitative Binding Data**

A table summarizing key binding parameters would be provided.

Parameter	Value	Receptor(s)	Assay Type	Reference
Ki (Inhibition Constant)	Data	Data	Data	Data
Kd (Dissociation Constant)	Data	Data	Data	Data
IC50 (Half- maximal Inhibitory Concentration)	Data	Data	Data	Data
kon (Association Rate Constant)	Data	Data	Data	Data
koff (Dissociation Rate Constant)	Data	Data	Data	Data
Residence Time (1/koff)	Data	Data	Data	Data

## **Experimental Protocols**

Detailed methodologies for the key experiments used to determine the binding data would be outlined.



## **Radioligand Binding Assay**

A common method to determine binding affinity.[4][5][6][7]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of the compound.

Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor or the competition of a non-labeled compound (the test compound) with a radiolabeled ligand for the same binding site.[6][8]

#### Generalized Protocol:

- Preparation of Membranes: Isolation of cell membranes expressing the target receptor.
- Incubation: Incubation of the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.
- Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.[5]
- Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]

#### **Surface Plasmon Resonance (SPR)**

A label-free technique to measure real-time binding kinetics.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (Kd = koff/kon).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.



#### Generalized Protocol:

- Immobilization: The target receptor is immobilized on the surface of an SPR sensor chip.
- Association Phase: A solution containing the test compound (analyte) is flowed over the sensor surface, and the binding to the immobilized receptor is monitored in real-time.
- Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the compound from the receptor is monitored.
- Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine kon and koff.

### Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures would be provided using Graphviz.

# Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Downstream Signaling

If the target receptor for the compound is a GPCR, a diagram illustrating the general mechanism of action would be generated.



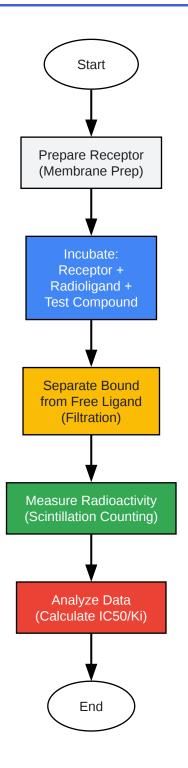
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Caption: Generalized GPCR signaling cascade.

# Example Experimental Workflow: Competitive Binding Assay

A diagram illustrating the logical flow of a competitive binding experiment.





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Caption: Workflow for a competitive radioligand binding assay.

Conclusion:



Awaiting clarification of the compound "**J-1149**" to proceed with the generation of a specific and accurate technical guide. The framework provided above will be populated with precise data and tailored diagrams upon receiving the correct information.

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#### References

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